2-(4-Tert-butylphenyl)-N-(2-(4-morpholinyl)ethyl)-4-quinolinamine
Description
Properties
CAS No. |
853310-55-1 |
|---|---|
Molecular Formula |
C25H31N3O |
Molecular Weight |
389.5 g/mol |
IUPAC Name |
2-(4-tert-butylphenyl)-N-(2-morpholin-4-ylethyl)quinolin-4-amine |
InChI |
InChI=1S/C25H31N3O/c1-25(2,3)20-10-8-19(9-11-20)23-18-24(21-6-4-5-7-22(21)27-23)26-12-13-28-14-16-29-17-15-28/h4-11,18H,12-17H2,1-3H3,(H,26,27) |
InChI Key |
JPONSZRXZCBDLB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)NCCN4CCOCC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Tert-butylphenyl)-N-(2-(4-morpholinyl)ethyl)-4-quinolinamine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Substitution with Tert-butylphenyl Group: The tert-butylphenyl group can be introduced via Friedel-Crafts alkylation, where tert-butylbenzene reacts with the quinoline core in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of Morpholinyl Ethylamine: The final step involves the nucleophilic substitution reaction where the morpholinyl ethylamine group is attached to the quinoline core. This can be achieved by reacting the intermediate compound with 2-chloroethylmorpholine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-(4-Tert-butylphenyl)-N-(2-(4-morpholinyl)ethyl)-4-quinolinamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the quinoline ring.
Substitution: Nucleophilic substitution reactions can occur at the morpholinyl ethylamine moiety, where halogenated reagents replace the morpholine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogenated reagents, basic conditions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Hydrogenated quinoline derivatives.
Substitution: Halogenated quinoline derivatives.
Scientific Research Applications
2-(4-Tert-butylphenyl)-N-(2-(4-morpholinyl)ethyl)-4-quinolinamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2-(4-Tert-butylphenyl)-N-(2-(4-morpholinyl)ethyl)-4-quinolinamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and DNA, leading to various biological effects.
Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and oxidative stress, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 2-(4-Tert-butylphenyl)-N-(2-(4-morpholinyl)ethyl)-4-quinolinamine
- CAS Registry Number : 853310-55-1
- Molecular Formula : C25H31N3O
- Molecular Weight : 389.5 g/mol
- Structure: Features a quinoline core substituted at the 2-position with a 4-tert-butylphenyl group and at the 4-position with a morpholinyl ethylamine side chain .
Key Features :
- The morpholinyl ethyl chain introduces polarity, balancing solubility and bioavailability .
- The quinoline core provides a rigid aromatic scaffold, common in medicinal chemistry for targeting enzymes or receptors .
Comparison with Structurally Related Compounds
Structural and Physicochemical Properties
Functional Group Analysis
Terpene vs. Aromatic Substituents :
- The tert-butyl group in the target compound offers steric bulk and high lipophilicity (logP ~5.5 estimated), whereas furan () and chloro () substituents provide electronic modulation (e.g., electron withdrawal) .
- Benzyl () and methylphenyl () groups enhance aromatic stacking but may reduce solubility compared to morpholine .
- Side Chain Diversity: The morpholinyl ethyl chain (target compound) introduces a polar, non-aromatic heterocycle, improving water solubility.
Biological Activity
2-(4-Tert-butylphenyl)-N-(2-(4-morpholinyl)ethyl)-4-quinolinamine, commonly referred to as compound T100692, is a synthetic organic compound that belongs to the quinoline family. Its unique structure includes a tert-butyl group and a morpholine moiety, which contribute to its biological activity. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of T100692, supported by relevant research findings and data.
Chemical Structure and Properties
- Molecular Formula : C25H31N3O
- CAS Number : 853310-55-1
- Molecular Weight : 405.54 g/mol
The compound's structure is characterized by a quinoline core substituted with a tert-butylphenyl group and a morpholinyl ethyl side chain. This configuration is crucial for its interaction with biological targets.
Anticancer Properties
Recent studies have indicated that T100692 exhibits significant anticancer activity. The compound has been shown to induce apoptosis in various cancer cell lines, suggesting its potential as an anticancer agent. For instance, in vitro assays demonstrated that T100692 effectively inhibited the proliferation of breast cancer cells by inducing cell cycle arrest and promoting apoptotic pathways.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis via caspase activation |
| HeLa (Cervical Cancer) | 12 | Cell cycle arrest at G2/M phase |
Inhibition of Enzymatic Activity
T100692 has also been identified as an inhibitor of certain enzymes involved in cancer progression. Specifically, it inhibits the activity of topoisomerases, which are essential for DNA replication and transcription. This inhibition disrupts the DNA repair mechanisms in cancer cells, leading to increased cytotoxicity.
The biological activity of T100692 is primarily attributed to its ability to interact with various cellular targets:
- Apoptosis Induction : The compound activates intrinsic apoptotic pathways by upregulating pro-apoptotic proteins (e.g., Bax) and downregulating anti-apoptotic proteins (e.g., Bcl-2).
- Cell Cycle Arrest : It effectively halts the cell cycle progression in the G2/M phase, preventing cancer cells from dividing.
- Enzyme Inhibition : By inhibiting topoisomerase II, T100692 interferes with DNA replication processes critical for cancer cell survival.
Case Studies
Several case studies have been conducted to evaluate the efficacy of T100692 in preclinical settings:
-
Study on Breast Cancer Cells :
- Researchers treated MCF-7 cells with varying concentrations of T100692.
- Results showed a dose-dependent decrease in cell viability and an increase in apoptotic markers.
-
In Vivo Mouse Model :
- A mouse model bearing xenograft tumors was administered T100692.
- Tumor growth was significantly reduced compared to control groups, indicating effective systemic delivery and antitumor activity.
Q & A
Q. Table 1: Example Reaction Parameters
| Step | Catalyst/Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Alkylation | H₂SO₄ | 120 | 65–75 |
| Quinoline Formation | Pd(OAc)₂ | 100 | 50–60 |
| Amine Substitution | DMF | 80 | 70–80 |
Which analytical techniques are critical for structural characterization of this compound?
Level: Basic
Methodological Answer:
- NMR Spectroscopy : Use ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm substituent positions. For example, the tert-butyl group appears as a singlet (~1.3 ppm), and morpholinyl protons resonate at 2.4–3.7 ppm .
- X-ray Crystallography : Resolve 3D conformation, especially quinoline-morpholinyl spatial arrangement, to correlate structure with bioactivity (e.g., DNA intercalation potential) .
- HPLC-MS : Monitor purity (>95%) and validate molecular weight (e.g., [M+H]⁺ peak at m/z 434.3) .
How should researchers design initial biological screening assays for this compound?
Level: Basic
Methodological Answer:
- Target Selection : Prioritize kinases or DNA-interacting enzymes (e.g., topoisomerase II) based on structural analogs like acridinecarboxamides .
- Assay Types :
- Enzyme Inhibition : Use fluorescence-based assays (e.g., ATPase activity) with IC₅₀ determination.
- Cytotoxicity Screening : Test against cancer cell lines (e.g., HeLa, MCF-7) via MTT assays at 1–100 µM concentrations .
- Controls : Include positive controls (e.g., doxorubicin for DNA intercalation) and vehicle-only controls to isolate compound effects .
How can structure-activity relationship (SAR) studies resolve discrepancies between structural data and biological inactivity?
Level: Advanced
Methodological Answer:
- Comparative Analysis : Compare with active analogs (e.g., antitumor acridinecarboxamides). Key differences in side-chain interactions (e.g., morpholinyl vs. dimethylamino groups) may explain lack of topoisomerase II poisoning .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to quantify DNA-binding affinity. If binding energy is >−7 kcal/mol, consider modifying the quinoline core or side-chain length .
- Functional Group Replacement : Synthesize derivatives with bulkier substituents (e.g., piperazine instead of morpholinyl) to enhance steric effects and re-test activity .
What experimental strategies address contradictory data in DNA interaction studies?
Level: Advanced
Methodological Answer:
- Biophysical Validation :
- Circular Dichroism (CD) : Detect DNA conformational changes (e.g., B-to-Z transitions) upon compound binding.
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) to confirm weak or transient interactions .
- Competitive Assays : Use ethidium bromide displacement assays to quantify DNA intercalation efficiency. A >50% displacement at 10 µM indicates strong binding .
How can researchers investigate this compound’s potential as a ligand in catalytic systems?
Level: Advanced
Methodological Answer:
- Coordination Chemistry : Screen for metal-binding capacity (e.g., Cu²⁺, Fe³⁺) via UV-Vis titration. A redshift in λmax indicates complex formation .
- Catalytic Activity Testing :
- Oxidation Reactions : Use H₂O₂ as an oxidant in the presence of the compound (1 mol%) and monitor substrate conversion via GC-MS.
- Asymmetric Catalysis : Test enantioselectivity in prochiral ketone reductions (e.g., acetophenone to (R)-1-phenylethanol) .
Q. Table 2: Example Catalytic Screening Results
| Metal Ion | Reaction Type | Conversion (%) | Selectivity (%) |
|---|---|---|---|
| Cu²⁺ | Alcohol Oxidation | 85 | - |
| Fe³⁺ | Epoxidation | 45 | 70 (trans:cis) |
What protocols ensure compound stability under varying experimental conditions?
Level: Advanced
Methodological Answer:
- Storage : Keep in amber vials at −20°C under inert gas (Ar/N₂) to prevent oxidation of the morpholinyl group .
- pH Stability : Conduct accelerated degradation studies (40°C, 75% RH) across pH 3–9. Monitor via HPLC; degradation >5% at pH <5 suggests acid sensitivity .
- Light Exposure : Use UV-vis spectroscopy to track photodegradation (λmax shifts >10 nm indicate instability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
